molecular formula C4H4ClNOS B3026629 Thiazole-2-carbaldehyde hydrochloride CAS No. 1035220-00-8

Thiazole-2-carbaldehyde hydrochloride

Cat. No.: B3026629
CAS No.: 1035220-00-8
M. Wt: 149.60
InChI Key: WUZZCPJMCLFPFL-UHFFFAOYSA-N
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Description

Thiazole-2-carbaldehyde hydrochloride is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its versatile chemical reactivity and is used in various synthetic applications. Thiazole derivatives are significant in medicinal chemistry due to their presence in numerous biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under acidic conditions, leading to the formation of the thiazole ring . Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require the use of solvents such as ethanol or methanol and are carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Thiazole-2-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazole-2-carbaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: this compound is explored for its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of thiazole-2-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. In biological systems, thiazole derivatives can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carbaldehyde: Similar in structure but with the aldehyde group at the 4-position.

    Thiazole-2-carboxylic acid: An oxidized form of thiazole-2-carbaldehyde.

    Thiazole-2-methanol: A reduced form of thiazole-2-carbaldehyde

Uniqueness

Thiazole-2-carbaldehyde hydrochloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1,3-thiazole-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS.ClH/c6-3-4-5-1-2-7-4;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZZCPJMCLFPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856431
Record name 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035220-00-8
Record name 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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